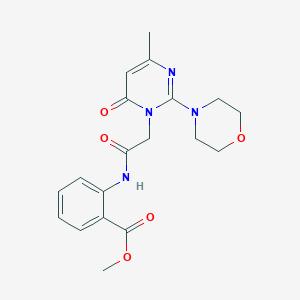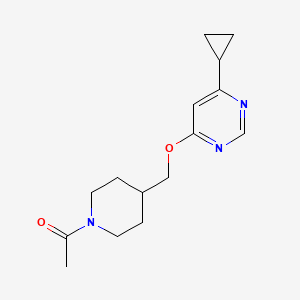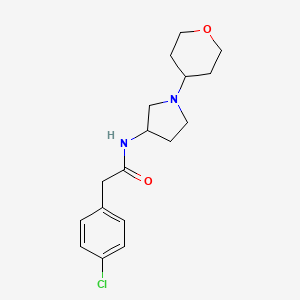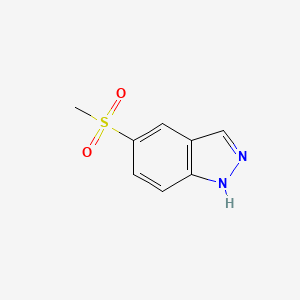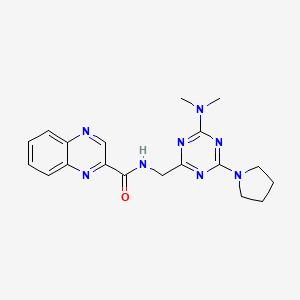![molecular formula C11H6ClF6N3O B2815317 3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine CAS No. 303144-60-7](/img/structure/B2815317.png)
3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique
Structural and Molecular Analysis
- Isomorphous Structures : The isomorphous structures of related compounds have been studied for their chlorine-methyl exchange rule, highlighting the importance of structural analysis in understanding the behavior of such chemicals (Swamy et al., 2013).
Synthesis and Chemical Properties
- Synthesis Techniques : Advanced synthesis methods have been developed for related pyrazole derivatives, enhancing the understanding of chemical reactions and synthesis pathways (Shen et al., 2012).
- Regioselectivity in Synthesis : Studies have been conducted on the synthesis of similar compounds, focusing on regioselectivity and reaction media, which are crucial for targeted chemical synthesis (Martins et al., 2012).
Applications in Electronics and Materials Science
- Electroluminescence in OLEDs : Research has shown that compounds with pyrazol-pyridine ligands are highly effective in organic light-emitting diodes (OLEDs), indicating potential applications in electronics and display technologies (Su et al., 2021).
- Mechanoluminescent Properties : Studies have identified mechanoluminescent properties in related Pt(II) complexes, opening avenues for their use in innovative materials science applications (Huang et al., 2013).
Biological and Medicinal Research
- Glycine Transporter Inhibitors : Research has explored the potential of related compounds as glycine transporter inhibitors, which could have implications in neuroscience and pharmacology (Yamamoto et al., 2016).
- Antioxidant and Antimicrobial Activity : Novel compounds with pyrazolyl-pyridine structures have been synthesized and evaluated for their antioxidant and antimicrobial activities, suggesting potential applications in healthcare and biotechnology (Bonacorso et al., 2015).
Optical and Electronic Characteristics
- Optical and Junction Characteristics : Studies have investigated the optical and diode characteristics of pyrazolo pyridine derivatives, which are relevant for electronic and photonic applications (Zedan et al., 2020).
Synthesis Processes in Agrochemicals
- Insecticidal Applications : Research has focused on the synthesis of intermediates for insecticidal applications, demonstrating the compound's relevance in agrochemical research (Hai-jun, 2009).
Mécanisme D'action
Target of Action
It’s known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in agrochemical and pharmaceutical industries . They are often involved in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
The compound’s structure suggests it may interact with various biochemical pathways, given the broad use of trifluoromethylpyridines in agrochemicals and pharmaceuticals .
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF6N3O/c1-21-8(3-7(20-21)11(16,17)18)22-9-6(12)2-5(4-19-9)10(13,14)15/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKOSLROQVWLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

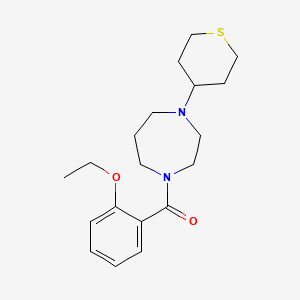
![9-(4-Phenylpiperazino)-8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2815235.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyridazin-4(1H)-one](/img/structure/B2815237.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2815238.png)


![8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic Acid](/img/structure/B2815243.png)
![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2815244.png)
![3-(Bromomethyl)benzo[b]thiophene](/img/structure/B2815245.png)
